molecular formula C7H9ClN2O B1334033 1-(Aminoformylmethyl)pyridinium chloride CAS No. 41220-29-5

1-(Aminoformylmethyl)pyridinium chloride

Cat. No. B1334033
Key on ui cas rn: 41220-29-5
M. Wt: 172.61 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-N
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Patent
US07288658B2

Procedure details

50.00 g (524.01 mmol) 2-chloroacetamide were suspended in 100 ml acetonitrile. 41.45 g (524.01 mmol) pyridine were added, and the suspension was heated at 90° C. for 10 hours. The suspension was cooled to 22° C., suction filtered and washed with 100 ml hexane. The product 1-carbamoylmethyl-pyridinium chloride (79.10 g) was obtained as colorless crystals after being recrystallized from ethanol, m.p 205.2° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.45 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH2:5])=[O:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(#N)C>[Cl-:1].[C:3]([CH2:2][N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(=O)N
Step Two
Name
Quantity
41.45 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 22° C.
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed with 100 ml hexane

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(N)(=O)C[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 79.1 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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